molecular formula C17H15ClN2O3 B10905728 N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-4-(prop-2-en-1-yloxy)benzohydrazide

N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-4-(prop-2-en-1-yloxy)benzohydrazide

Cat. No.: B10905728
M. Wt: 330.8 g/mol
InChI Key: MFSPMXPTKXWTIO-YBFXNURJSA-N
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Description

4-(ALLYLOXY)-N’~1~-[(E)-1-(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an allyloxy group, a chlorohydroxyphenyl group, and a benzohydrazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(ALLYLOXY)-N’~1~-[(E)-1-(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE typically involves a multi-step process. One common method includes the reaction of 5-chloro-2-hydroxybenzaldehyde with benzohydrazide under specific conditions to form the desired product. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-(ALLYLOXY)-N’~1~-[(E)-1-(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different chlorinated or hydroxylated derivatives, while reduction can lead to the formation of simpler hydrazide compounds .

Scientific Research Applications

4-(ALLYLOXY)-N’~1~-[(E)-1-(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in antimicrobial and anticancer studies.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(ALLYLOXY)-N’~1~-[(E)-1-(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N’-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]benzohydrazide
  • 4-chloro-N’-[(1E)-(3-ethoxy-2-hydroxyphenyl)methylidene]benzohydrazide

Uniqueness

Compared to similar compounds, 4-(ALLYLOXY)-N’~1~-[(E)-1-(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE stands out due to its unique allyloxy group, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H15ClN2O3

Molecular Weight

330.8 g/mol

IUPAC Name

N-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]-4-prop-2-enoxybenzamide

InChI

InChI=1S/C17H15ClN2O3/c1-2-9-23-15-6-3-12(4-7-15)17(22)20-19-11-13-10-14(18)5-8-16(13)21/h2-8,10-11,21H,1,9H2,(H,20,22)/b19-11+

InChI Key

MFSPMXPTKXWTIO-YBFXNURJSA-N

Isomeric SMILES

C=CCOC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=CC(=C2)Cl)O

Canonical SMILES

C=CCOC1=CC=C(C=C1)C(=O)NN=CC2=C(C=CC(=C2)Cl)O

Origin of Product

United States

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